3-Butylcyclobutanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

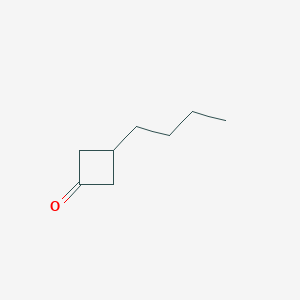

3-Butylcyclobutanone is an organic compound with a molecular formula of C8H14O . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone. Cyclobutanone is a colorless volatile liquid at room temperature .

Synthesis Analysis

In the last decade, several new cyclobutanone synthesis and functionalization protocols have been published . Organo- and biocatalyzed eco-friendly approaches to cyclobutanone-containing molecules have been developed with interesting results . For example, one strategy involves degradation of five-carbon building blocks .

Molecular Structure Analysis

The crystal structures of three novel cyclobutanone derivatives have been determined . For example, one of them has a molecular formula of C12H20Br2O, with a molar mass of 340.10 . The cyclobutane rings in these compounds are folded with folding angles of 10.7(3) and 10.9(4) degrees, respectively .

Applications De Recherche Scientifique

Photocatalytic Applications

A study by Mojr et al. (2015) explored the use of flavin derivatives, specifically 1-Butyl-7,8-dimethoxy-3-methylalloxazine, in visible light photocatalysis. This research demonstrated the compound's efficacy in cyclobutane ring formation through [2+2] cycloaddition, highlighting its potential in organic synthesis and material science applications (Mojr et al., 2015).

Chemical Synthesis and Characterization

Boyd et al. (1991) synthesized and characterized 2-dodecylcyclobutanone, examining its potential as a marker for irradiated chicken meat and possibly other foods. This research provides insights into the utilization of cyclobutanone derivatives in food safety and quality control (Boyd et al., 1991).

Catalysis and Organic Transformations

Matsuda et al. (2008) studied the reactivity of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides in the presence of palladium catalysts. This work contributes to the field of synthetic organic chemistry by demonstrating efficient pathways for creating complex molecules, showcasing the versatility of cyclobutanone derivatives in catalytic processes (Matsuda et al., 2008).

Strain-Release Reactions and Medicinal Applications

Greaney et al. (2021) explored the use of 3-aminocyclobutanone oximes in strain-release reactions, with a focus on generating primary alkyl radicals for metal-free arylations. This research has implications in medicinal chemistry, especially in the synthesis of valuable diamines and unnatural amino acids (Greaney et al., 2021).

Potential as a Natural Pesticide

A study by Abbod et al. (2020) on 3-butylidene phthalide, a related compound, revealed its promising biological activities as a natural pesticide. This research could lead to the development of new, safer crop protection compounds (Abbod et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-butylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-7-5-8(9)6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYCAJAUKUFPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

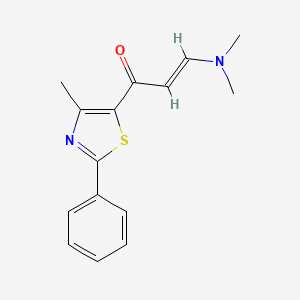

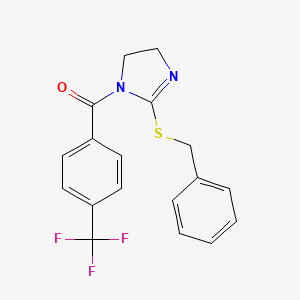

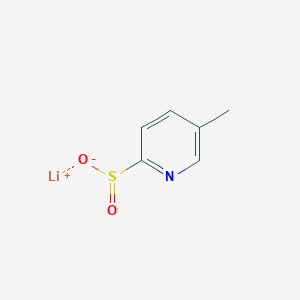

![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)

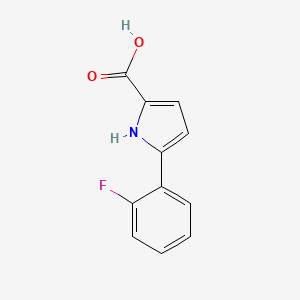

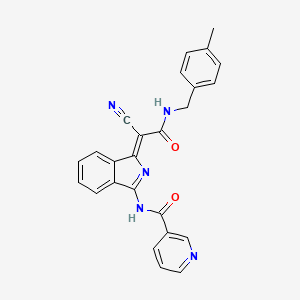

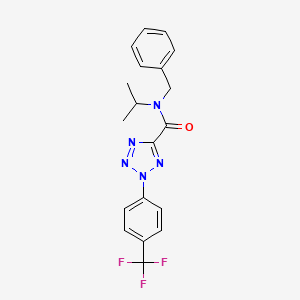

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)

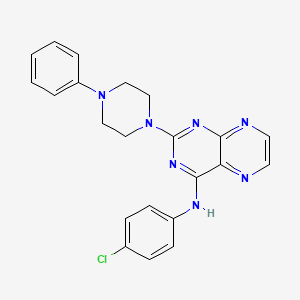

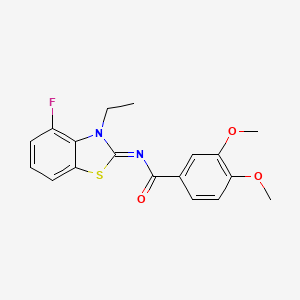

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)

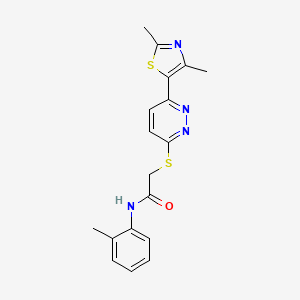

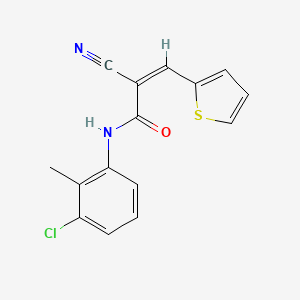

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)